molecular formula C9H9NO4 B3252732 4-(Ethoxycarbonyl)picolinic acid CAS No. 21908-14-5

4-(Ethoxycarbonyl)picolinic acid

Cat. No.: B3252732
CAS No.: 21908-14-5
M. Wt: 195.17 g/mol
InChI Key: OYVVYNXEJSGLFV-UHFFFAOYSA-N
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Description

4-(Ethoxycarbonyl)picolinic acid is an organic compound with the molecular formula C9H9NO4. It is a derivative of picolinic acid, which is a pyridine carboxylic acid. This compound is characterized by the presence of an ethoxycarbonyl group attached to the fourth position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Ethoxycarbonyl)picolinic acid typically involves the esterification of picolinic acid. One common method is the reaction of picolinic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(Ethoxycarbonyl)picolinic acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Picolinic acid derivatives.

    Reduction: 4-(Hydroxymethyl)picolinic acid.

    Substitution: Various substituted picolinic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Ethoxycarbonyl)picolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in biological systems, particularly in metal ion chelation.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antiviral agent.

    Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(Ethoxycarbonyl)picolinic acid involves its ability to chelate metal ions. This chelation disrupts the function of metal-dependent enzymes and proteins. In biological systems, it can bind to zinc finger proteins, altering their structure and function. This disruption can inhibit viral replication and other cellular processes.

Comparison with Similar Compounds

    Picolinic acid: The parent compound, which lacks the ethoxycarbonyl group.

    Nicotinic acid: An isomer with the carboxyl group at the third position.

    Isonicotinic acid: Another isomer with the carboxyl group at the fourth position.

Uniqueness: 4-(Ethoxycarbonyl)picolinic acid is unique due to the presence of the ethoxycarbonyl group, which imparts different chemical reactivity and biological activity compared

Properties

IUPAC Name

4-ethoxycarbonylpyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-14-9(13)6-3-4-10-7(5-6)8(11)12/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVVYNXEJSGLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70699208
Record name 4-(Ethoxycarbonyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21908-14-5
Record name 4-(Ethoxycarbonyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70699208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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